molecular formula C23H25F3N2OS B023768 Flupentixoldihydrochlorid CAS No. 51529-01-2

Flupentixoldihydrochlorid

Katalognummer: B023768
CAS-Nummer: 51529-01-2
Molekulargewicht: 434.5 g/mol
InChI-Schlüssel: NJMYODHXAKYRHW-DVZOWYKESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Emergil, also known as cis-(Z)-Flupentixol dihydrochloride, is a dopamine receptor antagonist. It is primarily used as a neuroleptic agent, which means it is employed in the treatment of psychiatric disorders such as schizophrenia. The compound is known for its ability to modulate dopamine receptors, which play a crucial role in the brain’s reward and pleasure centers .

Wissenschaftliche Forschungsanwendungen

Emergil hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

    Chemie: Es wird als Referenzverbindung bei der Untersuchung von Dopaminrezeptor-Antagonisten verwendet.

    Biologie: Forscher verwenden Emergil, um die Auswirkungen der Dopaminmodulation auf die neuronale Aktivität zu untersuchen.

    Medizin: Es wird in klinischen Studien eingesetzt, um seine Wirksamkeit bei der Behandlung psychiatrischer Erkrankungen zu bewerten.

    Industrie: Emergil wird bei der Entwicklung neuer Neuroleptika verwendet.

5. Wirkmechanismus

Emergil entfaltet seine Wirkung durch Bindung an Dopaminrezeptoren im Gehirn, insbesondere an die D2-Rezeptoren. Diese Bindung hemmt die Wirkung von Dopamin, einem Neurotransmitter, der an der Stimmungsregulation, Belohnung und Freude beteiligt ist. Durch die Modulation der Dopaminaktivität hilft Emergil, die Symptome psychiatrischer Erkrankungen wie Schizophrenie zu lindern. Zu den molekularen Zielstrukturen gehören die Dopaminrezeptoren, und die beteiligten Signalwege sind in erster Linie die mit der Dopaminsignalübertragung zusammenhängenden .

Ähnliche Verbindungen:

Einzigartigkeit: Emergil ist einzigartig in seiner spezifischen Bindungsaffinität zu Dopaminrezeptoren und seiner Fähigkeit, die Dopaminaktivität zu modulieren, ohne signifikante Nebenwirkungen zu verursachen. Dies macht es zu einer wertvollen Verbindung bei der Behandlung psychiatrischer Erkrankungen .

Wirkmechanismus

Target of Action

Flupentixol dihydrochloride primarily targets D1 and D2 dopamine receptors . These receptors play a crucial role in the regulation of various brain functions, including mood, reward, and cognition.

Mode of Action

Flupentixol dihydrochloride acts as an antagonist at both D1 and D2 dopamine receptors . This means it binds to these receptors and blocks their activation by dopamine, a neurotransmitter that affects thoughts and mood . The antipsychotic actions are mainly thought to arise from cis(Z)-flupentixol, the active stereoisomer .

Biochemical Pathways

Flupentixol dihydrochloride affects the dopaminergic pathways in the brain by blocking D1 and D2 receptors . This blockade can alter the balance of neurotransmitters in the brain, potentially reducing symptoms of schizophrenia and depression . Additionally, flupentixol has been found to inhibit the PI3K/AKT pathway , which is often hyperactivated in some cancers .

Pharmacokinetics

After oral administration, flupentixol has a bioavailability of 40-55% . It is 99% bound to plasma proteins . Flupentixol is metabolized in the liver via sulfoxidation, dealkylation, and glucuronidation to form pharmacologically inactive metabolites . The mean systemic clearance is about 0.29 L/min . The elimination half-life is approximately 35 hours , and renal excretion is negligible .

Result of Action

The antagonism of D1 and D2 receptors by flupentixol dihydrochloride can help manage symptoms of schizophrenia and depression . In addition, the inhibition of the PI3K/AKT pathway by flupentixol shows anti-proliferative activity to cancer cells and induces apoptosis .

Biochemische Analyse

Biochemical Properties

Flupentixol dihydrochloride is an antagonist of both D1 and D2 dopamine receptors . It shows anti-proliferative activity to cancer cells and induces apoptosis . Its antidepressant effects at lower doses may be mediated by functional selectivity and/or preferentially binding to D2 autoreceptors at low doses, resulting in increased postsynaptic activation via higher dopamine levels .

Cellular Effects

Flupentixol dihydrochloride has shown excellent inhibitory effects in various non-small cell lung cancer (NSCLC) cell lines . It exhibits a stronger anticancer effect on A549 and H661 cell lines in a dose- and time-dependent manner . In clinical trials, flupentixol was associated with the risk of cardiovascular disease, cerebrovascular adverse events, stroke, and venous thromboembolism .

Molecular Mechanism

The molecular mechanism of Flupentixol dihydrochloride is predominantly a function of D2 antagonism . It exists in two geometric isomers, the trans(E) and pharmacologically active cis(Z) forms . Flupentixol decanoate, one of the active ingredients found in injectable drug formulations, is produced by esterification of cis(Z)‐flupentixol with decanoic acid .

Temporal Effects in Laboratory Settings

The pharmacokinetic properties of Flupentixol dihydrochloride show that the mean systemic clearance is about 0.29 L/min . The apparent volume of distribution is about 14.1 L/kg . Following administration, the highest levels of flupentixol are found in the lungs, liver, and spleen .

Dosage Effects in Animal Models

Flupentixol’s demonstrated ability to raise dopamine levels in mice and flies lends credibility to the supposition of autoreceptor bias

Metabolic Pathways

Flupentixol dihydrochloride is metabolized in the liver via sulfoxidation, dealkylation, and glucuronidation to form pharmacologically inactive metabolites . Flupentixol decanoate, the active ingredient in the intramuscular formulation, is hydrolyzed to flupentixol .

Transport and Distribution

Following oral administration, Flupentixol dihydrochloride is 99% bound to plasma proteins . The highest levels of flupentixol are found in the lungs, liver, and spleen . Lower concentrations of the drug are found in the blood and brain .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Emergil involves several steps, starting from the basic chemical structure of thioxantheneThe final product is obtained by reacting the intermediate with hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods: In industrial settings, the production of Emergil is carried out in large reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled. The purity of the final product is ensured through various purification techniques, including crystallization and chromatography .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Emergil durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptsächlich gebildete Produkte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Metaboliten, die die Kernstruktur von Emergil beibehalten, aber modifizierte funktionelle Gruppen aufweisen .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Emergil is unique in its specific binding affinity for dopamine receptors and its ability to modulate dopamine activity without causing significant side effects. This makes it a valuable compound in the treatment of psychiatric disorders .

Biologische Aktivität

Flupenthixol dihydrochloride is a typical antipsychotic medication primarily used in the treatment of schizophrenia and depressive disorders. This compound exhibits a range of biological activities, including dopamine receptor antagonism, anxiolytic effects, and potential applications in oncology. This article explores its mechanisms of action, pharmacodynamics, clinical efficacy, and research findings.

Chemical Structure and Properties

Flupenthixol dihydrochloride is a mixture of E/Z isomers with a chemical formula of C23H25F3N2OS2HClC_{23}H_{25}F_3N_2OS\cdot 2HCl. The structure consists of a thioxanthene core, which contributes to its pharmacological properties. The isomeric ratio is approximately 60:40 for cis and trans forms, respectively .

Flupenthixol primarily acts as an antagonist at various dopamine receptors (D1-D5), with a higher affinity for D2 receptors. Its binding profile includes:

Receptor Affinity (nM)
D20.35
D13.5
5-HT2A87.5
5-HT1A8028

The antipsychotic effects are attributed to the blockade of dopaminergic transmission in the mesolimbic pathway, which is often hyperactive in schizophrenia .

Antipsychotic Effects

Flupenthixol has been shown to effectively reduce symptoms of psychosis in patients with schizophrenia. A study involving 95 elderly patients demonstrated significant improvements in depressive symptoms when treated with flupenthixol at doses ranging from 0.5 to 1 mg daily over a two-week period .

Anxiolytic Effects

In addition to its antipsychotic properties, flupenthixol exhibits anxiolytic effects. A clinical trial comparing flupenthixol with dothiepin for mild to moderate depression found that flupenthixol was better tolerated and led to greater improvements in patient conditions over six weeks .

Anticancer Activity

Recent studies have indicated that flupenthixol may inhibit cancer cell survival by targeting the PI3K/AKT signaling pathway. In vitro studies showed that flupenthixol could inhibit lung cancer cell proliferation, suggesting potential applications in oncology .

Antibacterial Activity

Flupenthixol has also demonstrated antibacterial activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). Research indicates that it may exhibit synergistic effects when combined with conventional antibiotics .

Clinical Case Studies

  • Elderly Depression : In a double-blind study involving elderly patients, flupenthixol significantly improved depressive symptoms as measured by the Clinical Global Impression Scale, with 77% showing improvement after two weeks of treatment .
  • Functional Dyspepsia : A randomized controlled trial assessed the efficacy of flupenthixol combined with melitracen for treating functional dyspepsia. Results indicated significant symptom relief compared to placebo, highlighting its potential beyond psychiatric applications .

Pharmacokinetics

  • Absorption : Flupenthixol is well-absorbed following oral administration.
  • Distribution : It is approximately 99% bound to plasma proteins.
  • Metabolism : The drug undergoes hepatic metabolism through sulfoxidation and glucuronidation.
  • Half-life : The elimination half-life is about 35 hours after oral administration and extends up to three weeks for intramuscular formulations .

Adverse Effects

While generally well-tolerated, flupenthixol can cause side effects typical of antipsychotics, including sedation and anticholinergic effects. A notable case involved a patient experiencing suicidal ideation; however, they recovered fully after discontinuation of the medication .

Eigenschaften

Key on ui mechanism of action

The mechanism of action of flupentixol is not completely understood. The antipsychotic actions are mainly thought to arise from cis(Z)-flupentixol, the active stereoisomer, acting as an antagonist at both dopamine D1 and D2 receptors with equal affinities. Schizophrenia is a mental illness characterized by positive (such as hallucinations and delusions) and negative (such as affect flattening and apathy) symptoms. While several neurotransmitter systems are implicated in the pathophysiologic processes leading to the development of symptoms, the dopamine and glutamate systems have been extensively studied. It is generally understood that positive symptoms of schizophrenia arise from a dysregulated striatal dopamine pathway, leading to hyperstimulation of D2 receptors. Many antipsychotic agents work by blocking D2 receptors as antagonists; similarly, cis(Z)-flupentixol, the active stereoisomer, is an antagonist at D2 receptors. However, there is now evidence that antipsychotic agents can work by blocking other dopamine receptor subtypes, such as D1, D3, or D4 receptors. One study showed that cis(Z)-flupentixol is an antagonist at both dopamine D1 and D2 receptors with equal affinities, and binds to D3 and D4 receptors with lower affinities. It also binds to alpha-1 adrenoceptors. Antidepressant effects of flupentixol are understood to be mediated by antagonism at 5-HT2A receptors, which are commonly downregulated following repeated antidepressant treatment. Flupentixol also binds to 5-HT2C receptors.

CAS-Nummer

51529-01-2

Molekularformel

C23H25F3N2OS

Molekulargewicht

434.5 g/mol

IUPAC-Name

2-[4-[(3Z)-3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethanol

InChI

InChI=1S/C23H25F3N2OS/c24-23(25,26)17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)30-22)5-3-9-27-10-12-28(13-11-27)14-15-29/h1-2,4-8,16,29H,3,9-15H2/b18-5-

InChI-Schlüssel

NJMYODHXAKYRHW-DVZOWYKESA-N

SMILES

C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO.Cl.Cl

Isomerische SMILES

C1CN(CCN1CC/C=C\2/C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO

Kanonische SMILES

C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO

Aussehen

Assay:≥95%A crystalline solid

melting_point

233-234

Key on ui other cas no.

51529-01-2
2413-38-9

Piktogramme

Irritant

Löslichkeit

60.1 [ug/mL] (The mean of the results at pH 7.4)

Synonyme

4-[3-[(3Z)-2-(Trifluoromethyl)-9H-thioxanthen-9-ylidene]propyl]-1-piperazineethanol Hydrochloride;  α-Flupenthixol Hydrochloride;  cis-Flupentixol Hydrochloride;  Emergil;  Fluanxol;  Siplarol;  Metamin; 

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Flupenthixol dihydrochloride
Reactant of Route 2
Reactant of Route 2
Flupenthixol dihydrochloride
Reactant of Route 3
Reactant of Route 3
Flupenthixol dihydrochloride
Reactant of Route 4
Reactant of Route 4
Flupenthixol dihydrochloride
Reactant of Route 5
Reactant of Route 5
Flupenthixol dihydrochloride
Reactant of Route 6
Reactant of Route 6
Flupenthixol dihydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.